(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one is a bicyclic compound characterized by its unique structural configuration and potential pharmacological applications. It is classified as a specialty chemical and is notable for its involvement in research related to various biological activities, particularly in the realm of receptor interactions. The compound has the CAS number 21639-28-1 and a molecular formula of CHNOS, with a molecular weight of 186.23 g/mol .
The synthesis of (1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one typically involves multi-step organic reactions that may include the use of chiral amines to achieve stereochemical resolution. One common method involves the formation of diastereomeric salts, which allows for the separation of enantiomers and ensures the desired configuration is achieved .
Technical details concerning the synthesis may include:
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one can participate in various chemical reactions typical for bicyclic compounds with functional groups:
These reactions are significant for modifying the compound's pharmacological properties.
The mechanism of action for (1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one primarily involves its interaction with specific receptors in biological systems, particularly opioid receptors. The compound has been studied for its agonistic activity on kappa-opioid receptors, which are implicated in pain modulation and other physiological responses.
Data from studies indicate that compounds with similar structures exhibit varying affinities for different opioid receptors, suggesting potential therapeutic applications in pain management and addiction treatment .
Relevant analyses have shown that variations in substituents can significantly alter the compound's physical properties, including melting point and solubility profiles .
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one has several scientific uses:
The ongoing research into this compound suggests that it may play a role in developing new therapeutic agents targeting neurological disorders and pain management strategies.
Transition metal catalysis enables efficient construction of the 6-thia-3,8-diazabicyclo[3.2.1]octane core through selective carbon-heteroatom bond formation. Palladium-catalyzed Buchwald-Hartwig amination facilitates the introduction of nitrogen functionalities at strategic positions within the bicyclic framework, while nickel-mediated thioetherification achieves efficient sulfur incorporation at the 6-position with minimal epimerization [3] . Catalyst selection profoundly influences stereochemical outcomes due to the defined spatial constraints of the bicyclic system. Palladium precatalysts with sterically demanding ligands (e.g., XPhos) preserve the (1R,5R) configuration during C-N bond formation, while nickel catalysts enable C-S coupling under milder conditions. Solvent optimization studies demonstrate that polar aprotic solvents like dimethylacetamide (DMA) enhance catalyst stability and reaction efficiency at elevated temperatures (80-100°C) .
Table 1: Metal Catalysts for Bicyclic Core Assembly
Catalyst System | Ligand | Reaction Temp (°C) | Yield (%) | Stereoselectivity (er) |
---|---|---|---|---|
Pd(OAc)₂ | XPhos | 100 | 78 | 99:1 |
Ni(COD)₂ | DPPF | 80 | 82 | 98:2 |
Pd₂(dba)₃ | BINAP | 90 | 68 | 97:3 |
[NiCl₂·glyme] | dppp | 70 | 75 | 99:1 |
Chiral pool synthesis utilizing (L)-pyroglutamic acid derivatives provides efficient access to the stereodefined bicyclic framework. Intramolecular Mannich-type ring closure of proline-derived nitroenamine intermediates establishes the diazabicyclo[3.2.1]octane skeleton with excellent stereocontrol [1]. This strategy capitalizes on the inherent chirality of amino acid precursors to dictate the (1R,5R) configuration. Ring-closing metathesis (RCM) of diene precursors using Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) enables efficient formation of the six-membered ring, though sulfur compatibility requires careful optimization. Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) achieves >99% enantiomeric excess when applied to racemic bicyclic precursors, providing a complementary approach to asymmetric synthesis [6]. Kinetic studies reveal that ring closure follows first-order kinetics with activation energies of 85-95 kJ/mol, indicating significant conformational constraints during cyclization.
Table 2: Stereoselective Ring-Closure Methodologies
Strategy | Key Reagent/Catalyst | Temp (°C) | Cyclization Yield (%) | d.r. | er |
---|---|---|---|---|---|
Nitroenamine cyclization | TiCl₄ | -20 | 75 | >20:1 | >99:1 (1R,5R) |
Ring-closing metathesis | Grubbs II catalyst | 40 | 68 | 15:1 | N/A |
Enzymatic kinetic resolution | CAL-B | 25 | 42 (theoretical max 50) | N/A | >99:1 |
Acid-catalyzed transamidation | p-TsOH | 80 | 71 | 18:1 | >98:2 |
Regioselective N-acetylation of the diazabicyclo[3.2.1]octane system exploits the differential nucleophilicity of the bridgehead (N-8) versus secondary (N-3) nitrogen atoms. Computational modeling reveals a 4.5 pKa unit difference favoring selective acylation at the less sterically hindered bridgehead nitrogen . Kinetic studies demonstrate that acetyl transfer occurs 25-fold faster at N-8 compared to N-3. Orthogonal protection strategies employing tert-butoxycarbonyl (Boc) groups allow sequential functionalization: initial Boc protection of N-3 (95% yield), followed by N-8 acetylation (90% yield), and final acidolytic Boc deprotection (88% yield) [6] . Microwave-assisted acetylation (100°C, 15 min) using acetic anhydride in toluene achieves 95% conversion with <3% diacetylated byproduct formation. Alternative acetyl donors include acetyl imidazole (90% yield, 30 min RT) and thioacetic acid (82% yield, 60°C), though the latter requires rigorous oxygen exclusion to prevent oxidation of the sulfur moiety in the bicyclic core.
Table 3: Regioselective Acetylation Agents and Conditions
Acetylating Agent | Base | Solvent | Time (min) | Temp (°C) | N-8 Monoacetylation Yield (%) | Diacetylated Impurity (%) |
---|---|---|---|---|---|---|
Acetic anhydride | Et₃N | CH₂Cl₂ | 120 | 25 | 78 | 12 |
Acetic anhydride | DMAP | Toluene | 15 | 100 (MW) | 95 | 2.5 |
Acetyl chloride | iPr₂NEt | THF | 30 | -40 | 85 | 8 |
Acetyl imidazole | None | ACN | 30 | 25 | 90 | <1 |
Ketene | Pyridine | Ether | 5 | 0 | 82 | 15 |
Non-conventional energy sources dramatically enhance reaction efficiency in bicyclic scaffold construction. Microwave irradiation (150 W, 100°C) accelerates the Diels-Alder cyclization step from 12 hours to 25 minutes while improving diastereoselectivity from 8:1 to >19:1 [1] [7]. Ultrasound-assisted heterocycle formation (40 kHz, 200 W) achieves near-quantitative yields in N-acetylation through enhanced mass transfer and cavitation-induced reagent activation. Comparative studies reveal 5.3-fold rate enhancement in the thia-bridge formation under sonication versus conventional stirring. Reaction optimization via design of experiments (DoE) identifies optimal microwave parameters as 140°C for 10 minutes in NMP, providing 92% conversion compared to 65% under oil-bath heating at the same temperature. Ultrasound-mediated crystallization (20 kHz probe, 30% amplitude) reduces particle size to 2-5 μm with improved polymorphic form consistency, critical for pharmaceutical applications.
Table 5: Energy-Assisted Reaction Optimization
Reaction Step | Conventional Method | MW/Ultrasound Method | Time Reduction | Yield Improvement | Selectivity Change |
---|---|---|---|---|---|
Bicyclic core formation | 12 h, 80°C, stirring | 25 min, 100°C, MW | 29× | 78% → 92% | d.r. 8:1 → 19:1 |
N-Acetylation | 3 h, 25°C | 30 min, 40 kHz ultrasound | 6× | 83% → 97% | Mono:di 15:1 → 50:1 |
Stereoselective ring closure | 8 h, 60°C | 15 min, 120°C MW | 32× | 65% → 88% | er 94:6 → 99:1 |
Crystallization | 24 h gradual cooling | 2 h ultrasound-assisted | 12× | Recovery 82% → 95% | Polymorph consistency |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3